5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol
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Overview
Description
5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[431]deca-3,8-dien-10-ol is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the nitropyridinyl group: This step involves the nitration of a pyridine derivative, followed by its attachment to the bicyclic core through a substitution reaction.
Methylation and hydroxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl and nitropyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound and its derivatives could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol involves its interaction with specific molecular targets. The nitropyridinyl group may interact with enzymes or receptors, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,7-dimethyl
- 1,7,8,9,10,10-Hexachlorotricyclo[5.2.1.0(2,6)]deca-3,8-diene
- Tricyclo[4.2.2.0(2,5)]deca-7,9-diene
Uniqueness
5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, potentially leading to novel applications in various fields.
Properties
CAS No. |
62219-73-2 |
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Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
5-methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol |
InChI |
InChI=1S/C15H17N3O3/c1-10-3-2-4-11-7-8-17(14(10)15(11)19)13-6-5-12(9-16-13)18(20)21/h2-3,5-11,14-15,19H,4H2,1H3 |
InChI Key |
ABARSSIORSMKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC2C=CN(C1C2O)C3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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